beta-carbolinas

Beta-carbolines are a class of polycyclic aromatic heterocycles characterized by the presence of a beta-lactam ring fused to an azulenyl or anthryl system. These compounds exhibit diverse biological activities and are found in various natural sources, including plants, insects, and microorganisms. Structurally, beta-carbolines can vary based on the type and position of substituents attached to the parent nucleus.

In pharmaceutical research, beta-carbolines have attracted considerable interest due to their potential therapeutic applications. They possess significant antioxidant, anti-inflammatory, anticonvulsant, and neuroprotective properties, making them promising candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, certain beta-carbolines exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, which has led to their exploration in the development of new antibiotics.

Moreover, these compounds have been studied for their potential role in cancer therapy due to their ability to interact with DNA and inhibit cell growth. The diverse biological activities of beta-carbolines make them an interesting subject for further investigation in both academic and industrial settings.

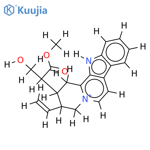

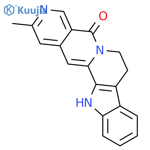

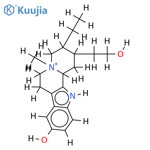

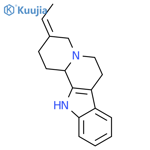

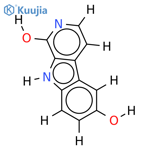

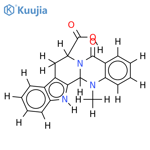

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

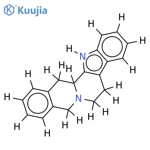

|

(+/-)-demethoxycarbonyldihydrogambirtannine | 61825-78-3 | C19H18N2 |

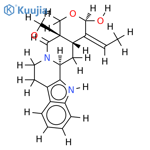

|

(15beta,16E,17b,20a)-16-ethylidene-17-hydroxy-20-methyl-18-oxayohimban-21-one | 1429372-99-5 | C21H24N2O3 |

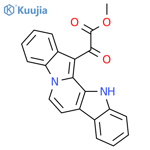

|

2-(12H-pyrido[1,2-a:3,4-b']diindol-13-yl)-2-oxoacetic acid methyl ester | 132938-12-6 | C21H14N2O3 |

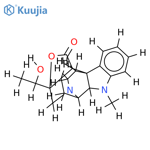

|

(-)-Raucubaine | 75418-95-0 | C20H24N2O3 |

|

3,4,5,6-Tetradehydrositsirikine | 88607-63-0 | C21H22N2O3 |

|

2-methyl-8,13-dihydro-7H-indolo[2',3':3,4]pyrido[1,2-b][2,7]naphthyridin-5-one | 40217-50-3 | C19H15N3O |

|

Ochrosandwin (10-Hydroxy-dihydro-corynantheolmethochlorid) | 20361-97-1 | C20H29N2O2 |

|

(+/-)-(E)-3-ethylidene-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine | 74559-69-6 | C17H20N2 |

|

3,10-dihydroxy-beta-carboline | 1233884-59-7 | C22H16N4O4 |

|

7-Carboxyevodiamine | 69754-32-1 | C20H17N3O3 |

Literatura Relacionada

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

Fornecedores recomendados

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados